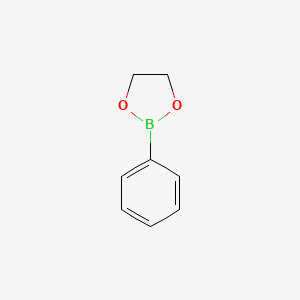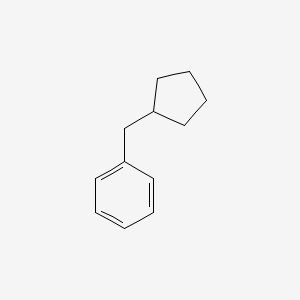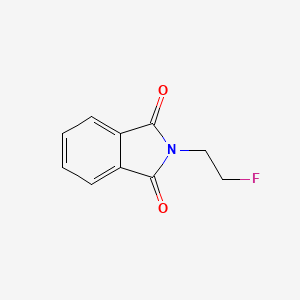![molecular formula C16H26BrNO3S B3052778 Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- CAS No. 452342-04-0](/img/structure/B3052778.png)
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Übersicht
Beschreibung
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-: is a synthetic organic compound characterized by the presence of a benzenesulfonamide group attached to a butyl chain, which is further linked to a bromohexyl group via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the synthesis of benzenesulfonamide by reacting benzenesulfonyl chloride with ammonia or an amine under basic conditions.
Ether Formation: The next step involves the formation of the ether linkage. This can be achieved by reacting the benzenesulfonamide with a suitable alkyl halide (such as 4-bromobutyl chloride) in the presence of a base like potassium carbonate.
Introduction of the Bromohexyl Group: The final step involves the introduction of the bromohexyl group. This can be done by reacting the intermediate product with 6-bromohexanol under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromohexyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ether linkage and the benzenesulfonamide group can be susceptible to oxidation under strong oxidative conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group, leading to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural features.
Biology and Medicine:
Antimicrobial Agents: Derivatives of benzenesulfonamide have shown potential as antimicrobial agents, particularly against bacterial and fungal infections.
Anticancer Agents: The compound and its derivatives have been studied for their potential anticancer properties, particularly as inhibitors of specific enzymes involved in cancer cell proliferation.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Polymer Industry: It can be used in the production of specialty polymers with unique properties.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The bromohexyl group can facilitate the compound’s entry into cells, enhancing its bioavailability. The ether linkage provides structural stability, allowing the compound to maintain its activity under various conditions.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide: The parent compound, which lacks the bromohexyl and butyl groups.
N-Butyl-Benzenesulfonamide: A similar compound with a butyl group attached to the sulfonamide nitrogen.
Benzenesulfonamide Derivatives: Various derivatives with different substituents on the benzene ring or the sulfonamide nitrogen.
Uniqueness:
Structural Features: The presence of both the bromohexyl and butyl groups linked via an ether linkage makes this compound unique compared to other benzenesulfonamide derivatives.
Eigenschaften
IUPAC Name |
3-[4-(6-bromohexoxy)butyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO3S/c17-11-4-1-2-5-12-21-13-6-3-8-15-9-7-10-16(14-15)22(18,19)20/h7,9-10,14H,1-6,8,11-13H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRPPMIYIHXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CCCCOCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619599 | |
| Record name | 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452342-04-0 | |
| Record name | 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
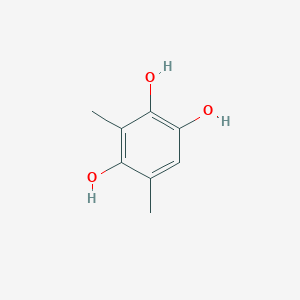

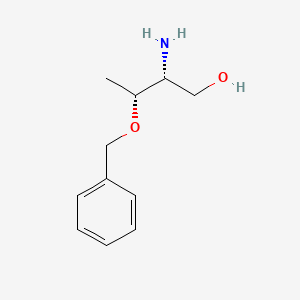
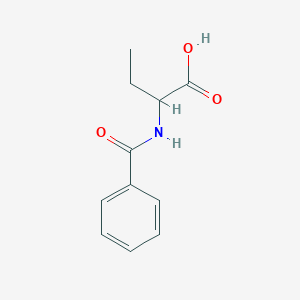
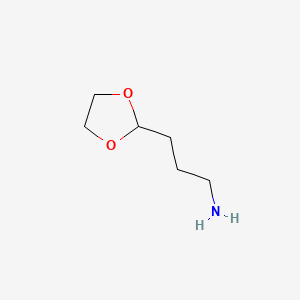
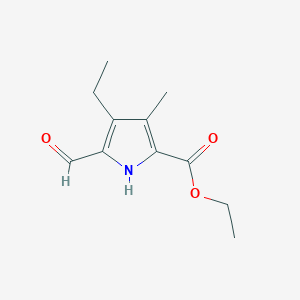


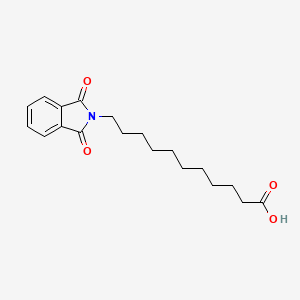
![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)
